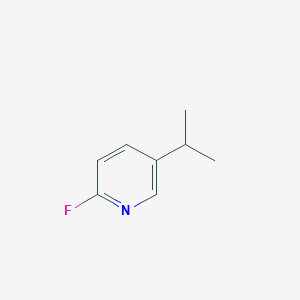
1-(2,2-dichloro-1-methylcyclopropyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-one is a synthetic organic compound with the molecular formula C6H8Cl2O This compound is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and a methyl group, attached to an ethanone moiety
Preparation Methods
The synthesis of 1-(2,2-dichloro-1-methylcyclopropyl)ethan-1-one typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a carbene precursor in the presence of a catalyst.
Chlorination: The cyclopropyl ring is then chlorinated using chlorine gas or other chlorinating agents to introduce the two chlorine atoms.
Ketone Formation: The final step involves the introduction of the ethanone moiety. This can be done through the reaction of the chlorinated cyclopropyl compound with an appropriate ketone precursor under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
1-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced derivatives.
Substitution: The chlorine atoms in the cyclopropyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, ammonia, and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,2-dichloro-1-methylcyclopropyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in various biological effects, including inhibition of enzyme activity, disruption of cell membranes, and interference with metabolic pathways.
Comparison with Similar Compounds
1-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-one can be compared with other similar compounds, such as:
1-(2,2-Dichloro-1-ethylcyclopropyl)ethan-1-one: This compound has an ethyl group instead of a methyl group on the cyclopropyl ring, which may result in different chemical and biological properties.
1-(2,2-Dichloro-1-methylcyclopropyl)propan-1-one: This compound has a propanone moiety instead of an ethanone moiety, which can affect its reactivity and applications.
1-(2,2-Dichloro-1-methylcyclopropyl)methanol:
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
CAS No. |
2568-72-1 |
|---|---|
Molecular Formula |
C6H8Cl2O |
Molecular Weight |
167.03 g/mol |
IUPAC Name |
1-(2,2-dichloro-1-methylcyclopropyl)ethanone |
InChI |
InChI=1S/C6H8Cl2O/c1-4(9)5(2)3-6(5,7)8/h3H2,1-2H3 |
InChI Key |
HUQPMQIIMHMESI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CC1(Cl)Cl)C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



